7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Descripción
7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS: 885269-25-0) is a spirocyclic compound featuring a cyclopropane ring fused to a dihydroisoquinoline scaffold with a bromine substituent at the 7'-position. Its molecular formula is C₁₂H₁₃BrN, with a molecular weight of 251.15 g/mol . Spiro compounds like this are valued in medicinal chemistry for their conformational rigidity, which enhances binding specificity to biological targets . The bromine atom at the 7'-position introduces steric and electronic effects that influence reactivity and interactions with enzymes or receptors .
Propiedades
IUPAC Name |
7-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c12-9-1-2-10-8(5-9)6-13-7-11(10)3-4-11/h1-2,5,13H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMLQBNEROBNLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745165 | |
| Record name | 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-31-8 | |
| Record name | 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Cyclization of Precursors with Bromination
The most common approach begins with the synthesis of the isoquinoline core, followed by cyclization to form the spiro structure. This method involves the following key steps:
- Preparation of the Isoquinoline Scaffold: Typically achieved via Pomeranz-Fritsch or Bischler-Napieralski cyclization methods, starting from suitable aromatic amines and aldehydes or ketones.
- Introduction of the Cyclopropane Ring: Using cyclopropanation reactions, such as Simmons–Smith or carbene transfer reactions, to fuse the cyclopropane ring onto the isoquinoline core.
- Selective Bromination at the 7'-Position: Using N-bromosuccinimide (NBS) in a controlled solvent system (e.g., dichloromethane) under mild conditions, ensuring regioselectivity for the 7'-position without overbromination.
- Solvent: Dichloromethane or chloroform
- Reagent: N-bromosuccinimide (NBS)
- Temperature: 0°C to room temperature
- Reaction time: 2–6 hours
- Yield: Typically around 50–60%, optimized via reagent stoichiometry and temperature control
Metal-Catalyzed Cyclization and Bromination
Another route involves metal-catalyzed cyclization reactions, such as cobalt or nickel catalysis, to form the spirocyclic structure directly from suitable precursors, followed by bromination:
- Cobalt-Catalyzed Annulation: Using alkylidenecyclopropanes and aromatic amides under mild conditions to generate the spirocyclic framework.
- Post-Cyclization Bromination: Employing NBS or bromine (Br₂) under controlled conditions to introduce the bromine atom at the 7'-position selectively.
- Catalyst: Cobalt(II) acetate or nickel(II) acetate
- Solvent: Acetic acid or dimethylformamide (DMF)
- Temperature: 80–120°C
- Bromination: NBS in DCM at 0°C to room temperature
One-Pot Multi-Step Synthesis
Recent advances suggest the feasibility of one-pot procedures combining cyclization and bromination:
- Step 1: Formation of the isoquinoline core via condensation of suitable aromatic amines with aldehydes.
- Step 2: Cyclopropanation using diazomethane derivatives or carbene precursors.
- Step 3: Bromination with NBS directly in the reaction mixture, avoiding isolation of intermediates.
This method enhances overall yield and reduces purification steps.
Optimization Strategies for Yield and Purity
| Parameter | Optimization Strategy | Effect |
|---|---|---|
| Reagent Stoichiometry | Use slight excess of NBS (1.1–1.2 equivalents) | Ensures complete bromination without overbromination |
| Temperature | Maintain low temperatures (0°C to room temp) during bromination | Improves regioselectivity and reduces side reactions |
| Solvent | Use inert solvents like dichloromethane or chloroform | Prevents unwanted side reactions |
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reactions | Bromination Reagent | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization + Bromination | Aromatic amines + aldehydes | Cyclization, bromination | NBS | 50–60% | High regioselectivity | Multi-step, moderate yield |
| Metal-Catalyzed Cyclization | Alkylidenecyclopropanes + amides | Annulation, bromination | NBS or Br₂ | 55–65% | Direct spiro formation | Requires metal catalysts |
| One-Pot Synthesis | Aromatic amines + diazomethane derivatives | Condensation, cyclopropanation, bromination | NBS | 45–55% | Simplified process | Complex reaction conditions |
Research Findings and Notes
- Reaction Optimization: Studies indicate that controlling reaction temperature and reagent equivalents significantly improves regioselectivity and yield (see references in and).
- Substituent Effects: Electron-donating groups on the aromatic ring facilitate cyclization, while electron-withdrawing groups like bromine are introduced post-cyclization via electrophilic substitution.
- Spectroscopic Confirmation: NMR and HRMS are routinely used to confirm the structure and purity of intermediates and final products, with 2D NMR techniques resolving any spectral ambiguities.
Análisis De Reacciones Químicas
Oxidation Reactions
The compound undergoes oxidation at electron-rich positions, particularly the cyclopropane and isoquinoline moieties. Key transformations include:
| Reagent/Conditions | Product Formed | Notes |
|---|---|---|
| KMnO₄ (acidic conditions) | Ketone derivatives | Selective oxidation at cyclopropane ring |
| CrO₃ (in H₂SO₄) | Carboxylic acid derivatives | Oxidizes benzylic positions |
| Ozone (O₃) followed by hydrolysis | Ring-opened dicarbonyl compounds | Cleaves cyclopropane ring |
Mechanistic Insight : The cyclopropane ring’s strain enhances susceptibility to oxidative ring-opening, while the bromine atom directs electrophilic attacks to specific positions on the isoquinoline system .
Reduction Reactions
Reductive modifications target the bromine atom and unsaturated bonds:
| Reagent/Conditions | Product Formed | Yield/Selectivity |
|---|---|---|
| H₂ (Pd/C catalyst) | Dehalogenated spiro compound | Full bromine removal at 80°C |
| LiAlH₄ (anhydrous THF) | Amine-alcohol derivatives | Reduces imine bonds in isoquinoline |
| NaBH₄/CeCl₃ | Partially reduced intermediates | Retains cyclopropane ring |
Industrial Relevance : Catalytic hydrogenation is preferred for scalability, achieving >90% purity in continuous-flow reactors.
Nucleophilic Substitution
The bromine atom at the 7' position is highly reactive toward nucleophiles:
| Nucleophile | Conditions | Product |
|---|---|---|
| NaN₃ (DMF, 80°C) | 7'-Azido derivative | Forms click chemistry handles |
| KCN (CuI catalyst) | 7'-Cyano derivative | Proceeds via SNAr mechanism |
| NH₃ (MeOH, reflux) | 7'-Amino derivative | Requires 12–24 hr reaction time |
Kinetics : Substitution rates correlate with nucleophile strength (: CN⁻ > N₃⁻ > NH₃$$) due to the electron-withdrawing effect of the spiro system .
Cross-Coupling Reactions
The bromine substituent enables transition-metal-catalyzed couplings:
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Suzuki-Miyaura (Pd(PPh₃)₄) | Aryl boronic acids, K₂CO₃ | Biaryl-spiro hybrids |
| Buchwald-Hartwig (Pd₂(dba)₃) | Amines, Xantphos ligand | 7'-Aminated derivatives |
Optimized Parameters :
Functionalization at the Spiro Junction
The cyclopropane ring participates in strain-driven reactions:
| Reaction | Details | Outcome |
|---|---|---|
| [2+2] Cycloaddition | With electron-deficient alkenes | Fused bicyclic systems |
| Acid-catalyzed ring expansion | HCl/MeOH, reflux | Six-membered carbocycles |
Computational Evidence : DFT studies indicate the cyclopropane’s bent bonds lower activation energy for ring-opening by ~15 kcal/mol compared to non-spiro analogs .
Stability and Side Reactions
-
Thermal Degradation : Decomposes above 200°C via retro-Diels-Alder pathways.
-
Photoreactivity : UV exposure induces homolytic C-Br bond cleavage, forming radical intermediates.
This reactivity profile positions 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] as a versatile intermediate in medicinal chemistry and materials science, enabling targeted synthesis of complex architectures.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research has indicated that compounds similar to 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] exhibit promising anticancer properties. For instance, studies have shown that spirocyclic compounds can induce apoptosis in cancer cells, suggesting that this compound may also have similar effects. The mechanism often involves the activation of caspases, which are crucial for the apoptotic process .
Neuroprotective Effects
The compound's structure is hypothesized to interact with neurotransmitter systems, potentially offering neuroprotective benefits. Research into isoquinoline derivatives has highlighted their role in modulating neuroinflammation and protecting neuronal cells from oxidative stress . This could pave the way for developing treatments for neurodegenerative diseases.
Antimicrobial Properties
Preliminary studies suggest that derivatives of spirocyclic compounds may possess antimicrobial activity. This application is particularly relevant given the increasing resistance of pathogens to conventional antibiotics. Investigations into the efficacy of 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] against various bacterial strains could yield valuable insights into its potential as an antimicrobial agent .
Case Studies and Research Findings
Mecanismo De Acción
The mechanism of action of 7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, potentially inhibiting or modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include modulation of neurotransmitter receptors and inhibition of specific enzymes involved in disease progression .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Positional Isomers
6'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS: 885269-25-0)
- Molecular Formula : C₁₂H₁₃BrN
- Key Difference : Bromine at the 6'-position instead of 7'.
- Positional isomers often exhibit distinct pharmacokinetic profiles due to differences in dipole moments .
8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Ring Size Variants
6'-Bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (CAS: 1314756-12-1)
- Molecular Formula : C₁₂H₁₄BrN
- Key Difference : Cyclobutane ring instead of cyclopropane.
- However, reduced rigidity may lower target selectivity .
6′,7′-Dimethoxy-N-methyl-2′,3′-dihydro-1′H-spiro[cyclopentane-1,4′-isoquinoline]-1′-carboxamide
Functional Group Modifications
7'-Nitro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS: 561297-87-8)
- Molecular Formula : C₁₁H₁₂N₂O₂
- Key Difference: Nitro group (-NO₂) at 7'-position.
- Impact : The nitro group is strongly electron-withdrawing, increasing reactivity in nucleophilic substitution reactions. This substitution may enhance antimicrobial activity but could also introduce toxicity concerns .
2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylic Acid
- Molecular Formula: C₁₂H₁₃NO₂
- Key Difference : Carboxylic acid (-COOH) substituent.
- Impact : Improves water solubility and enables salt formation (e.g., hydrochloride salts), facilitating formulation for biological testing. The acid group also allows for covalent conjugation to drug delivery systems .
Physicochemical Data
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |
|---|---|---|---|
| 7'-Bromo-cyclopropane-spiro-isoquinoline | 251.15 | 2.8 | Low (lipophilic) |
| 7'-Nitro-cyclopropane-spiro-isoquinoline | 204.23 | 1.5 | Moderate |
| 6'-Bromo-cyclobutane-spiro-isoquinoline | 252.15 | 3.2 | Low |
Actividad Biológica
7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS No. 885269-31-8) is a spirocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the compound's synthesis, biological properties, and relevant research findings.
- Molecular Formula : C11H12BrN
- Molecular Weight : 238.12 g/mol
- IUPAC Name : 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
- Purity : Typically reported around 95% to 97% in commercial sources .
Biological Activity Overview
Research indicates that compounds with spirocyclic structures, including 7'-bromo derivatives, exhibit a range of biological activities:
-
Anticancer Activity :
- Spirocyclic compounds have shown promising results in inhibiting cancer cell proliferation. For instance, studies on similar spiro compounds demonstrated significant cytotoxic effects against various human cancer cell lines such as HeLa (cervical carcinoma), RKO (colorectal cancer), and MCF-7 (breast cancer) .
- The cytotoxicity was quantified using the MTS assay, revealing IC50 values that indicate effective concentrations for cell growth inhibition.
-
Antiviral Activity :
- Some spirocyclic compounds have been investigated for their antiviral properties, particularly against HIV. Structural modifications in related compounds have led to enhanced activity against HIV-1 with IC50 values below 0.3 μM .
- The presence of specific substituents on the spiro structure appears to significantly influence antiviral efficacy.
- Leishmanicidal Activity :
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | RKO | 60.70 | |
| Anticancer | HeLa | 78.72 | |
| Antiviral | HIV-1 | <0.3 | |
| Leishmanicidal | Leishmania mexicana | <0.19 |
Synthesis and Evaluation
The synthesis of 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] typically involves multi-step organic reactions that may include cyclization processes to form the spiro structure. The evaluation of its biological activity often employs various assays to determine cytotoxicity and efficacy against specific pathogens.
Q & A
Q. How are structural ambiguities resolved when spectral data (e.g., NMR) for this spiro compound contradict computational predictions?
- Methodological Answer : Discrepancies between experimental and predicted spectra are addressed by: (i) Repeating experiments under anhydrous/inert conditions to exclude solvent or moisture artifacts. (ii) Employing 2D NMR techniques (e.g., COSY, NOESY) to confirm spatial arrangements of the spiro center and bromine substituent. (iii) Comparing with X-ray crystallography data from structurally similar compounds (e.g., spiro[cyclopentane-1,3'-isoquinoline] derivatives) to validate bond angles and torsion .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability is assessed via accelerated degradation studies:
- Thermal Stability : Heat at 40°C/75% relative humidity for 4 weeks; monitor via HPLC for decomposition products.
- Light Sensitivity : Expose to UV light (320–400 nm) and track bromine loss via ICP-MS.
- Recommended Storage : –20°C in amber vials under argon, based on analogous brominated spiro compounds .
Advanced Research Questions
Q. How does the electronic effect of the bromine substituent influence the reactivity of the spirocyclopropane moiety in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as both a directing group and a leaving site. For Suzuki-Miyaura coupling:
- Optimized Conditions : Use Pd(PPh) (5 mol%), KCO (2 eq.), DMF/HO (4:1), 80°C.
- Mechanistic Insight : DFT calculations show bromine increases electrophilicity at C7', facilitating oxidative addition. Comparative studies with chloro/iodo analogs reveal lower activation energy for bromine due to balanced electronegativity and bond strength .
Q. What computational strategies are employed to predict the compound’s conformational dynamics and ligand-binding potential?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., DMSO) using AMBER or GROMACS to assess spiro ring puckering and dihydroisoquinoline flexibility.
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase domains), prioritizing halogen-bonding motifs between bromine and backbone carbonyls .
- Data Table :
| Parameter | Value (MD) | Value (Docking) |
|---|---|---|
| Spiro Ring Strain | 8.2 kcal/mol | – |
| ΔG (Binding) | – | –6.7 kcal/mol |
Q. How can contradictory results in catalytic cyclopropane ring-opening reactions be systematically analyzed?
- Methodological Answer : Divergent outcomes (e.g., ring-opening vs. preservation) are investigated via:
- Kinetic Profiling : Monitor reaction progress using in-situ IR to detect intermediates.
- Isotopic Labeling : Introduce -labeled cyclopropane to track bond cleavage sites via -NMR.
- Comparative Catalysis : Test Pd(0), Ni(0), and Co(I) catalysts to identify metal-dependent pathways. For example, Co(I) favors radical mechanisms preserving the spiro structure, while Pd(0) promotes oxidative addition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
